![molecular formula C10H13ClN2 B1465426 1-(4-Chlorophenyl)pyrrolidin-3-amine CAS No. 1181375-65-4](/img/structure/B1465426.png)
1-(4-Chlorophenyl)pyrrolidin-3-amine
Overview
Description
“1-(4-Chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 . This compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(4-Chlorophenyl)pyrrolidin-3-amine”, has been a topic of interest in medicinal chemistry due to their wide range of biological activities . The synthesis methods can be broadly categorized into two strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)pyrrolidin-3-amine” is characterized by the presence of a pyrrolidine ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorophenyl)pyrrolidin-3-amine” include a molecular weight of 210.70 g/mol, a XLogP3-AA value of 1.6, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts .
Scientific Research Applications
Medicinal Chemistry: Designing Novel Therapeutics
1-(4-Chlorophenyl)pyrrolidin-3-amine serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring. This ring structure is pivotal in the design of new compounds with potential therapeutic effects . The non-planarity and stereogenicity of the pyrrolidine ring allow for the exploration of pharmacophore space and contribute to the stereochemistry of the molecule, influencing the biological activity and drug efficacy .
Material Science: Advanced Material Synthesis
In material science, this compound can be used to synthesize advanced materials with specific properties. The pyrrolidine ring’s ability to undergo various chemical reactions makes it a valuable precursor for developing new materials with desired features such as increased durability or enhanced electrical conductivity .
Environmental Science: Pollution Remediation
Research in environmental science could explore the use of 1-(4-Chlorophenyl)pyrrolidin-3-amine in pollution remediation. Its chemical structure could potentially interact with pollutants, aiding in their breakdown or removal from the environment. However, specific applications in this field require further investigation .
Analytical Chemistry: Chemical Analysis and Detection
The compound’s unique structure may be utilized in analytical chemistry for the detection and quantification of various substances. It could serve as a reagent or a standard in chromatographic methods to measure the presence of other compounds with similar chemical properties .
Pharmacology: Understanding Drug Action
In pharmacology, 1-(4-Chlorophenyl)pyrrolidin-3-amine could be used to study the mechanisms of drug action. Its interaction with biological molecules can provide insights into the pharmacodynamics and pharmacokinetics of related drug candidates .
Biochemistry: Enzyme and Receptor Studies
Biochemists might employ this compound in enzyme and receptor studies to understand better the binding affinities and reaction mechanisms at the molecular level. The pyrrolidine ring’s stereogenicity can influence how it interacts with various biomolecules, affecting the overall biochemical pathways .
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGSZUOAZKLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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